An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4
An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-4-methoxybenzene-d4, a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical structure, formula, and key quantitative data. It also outlines a detailed experimental protocol for its synthesis and provides a visual representation of the synthetic pathway. This guide is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds in their work.
Chemical Structure and Formula
1-Chloro-4-methoxybenzene-d4 is a derivative of 1-chloro-4-methoxybenzene where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. The deuterium atoms are located at positions 2, 3, 5, and 6 of the aromatic ring.
Chemical Formula: C₇H₃D₄ClO[1]
Molecular Weight: 146.61 g/mol [1]
CAS Number: 1219804-86-0[1][2]
Synonyms: 4-Chloroanisole-d4, 4-Chloroanisole-2,3,5,6-d4[3]
The structure of 1-Chloro-4-methoxybenzene-d4 is as follows:
Quantitative Data
Table 1: Physicochemical Properties of 1-Chloro-4-methoxybenzene (Non-deuterated)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO | [4][5][6][7] |
| Molecular Weight | 142.58 g/mol | [5] |
| Melting Point | -18 °C | [4][5] |
| Boiling Point | 198-202 °C | [4][5] |
| Density | 1.164 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.535 | [4] |
Experimental Protocols
The synthesis of 1-Chloro-4-methoxybenzene-d4 can be achieved through a two-step process: the deuteration of anisole (B1667542) to form anisole-d4, followed by the chlorination of the deuterated intermediate.
Synthesis of Anisole-d4 (4-Methoxybenzene-d4)
A common method for the preparation of anisole is the Williamson ether synthesis, which can be adapted for the deuterated analog.
Materials:
-
Sodium hydroxide (B78521)
-
Deuterated methyl sulfate (B86663) ((CD₃)₂SO₄) or methyl iodide-d3 (CD₃I)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
To this solution, add deuterated methyl sulfate or methyl iodide-d3. The reaction is typically exothermic and may require cooling to maintain a temperature of 40-50°C.
-
After the initial reaction subsides, the mixture is heated to ensure the reaction goes to completion.
-
Once cooled, the mixture is transferred to a separatory funnel. The organic layer containing the anisole-d4 is extracted with diethyl ether.
-
The ethereal solution is washed with water and dried over anhydrous potassium carbonate.
-
The ether is removed by distillation, and the resulting anisole-d4 is purified by fractional distillation.
Synthesis of 1-Chloro-4-methoxybenzene-d4
The chlorination of anisole-d4 is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group is an ortho-, para-director, and the para-substituted product is typically the major product.
Materials:
-
Anisole-d4 (from step 3.1)
-
A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
A Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
An inert solvent (e.g., carbon tetrachloride, dichloromethane)
Procedure:
-
In a reaction vessel protected from light, dissolve anisole-d4 in an inert solvent.
-
Add a catalytic amount of a Lewis acid.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise, while maintaining a controlled temperature.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed with water and a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine.
-
The organic layer is then washed with a dilute sodium bicarbonate solution and water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1-Chloro-4-methoxybenzene-d4.
Logical and Signaling Pathway Diagrams
The following diagram illustrates the synthetic workflow for the preparation of 1-Chloro-4-methoxybenzene-d4.
Caption: Synthetic pathway for 1-Chloro-4-methoxybenzene-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Online CAS Number 1219804-86-0 - TRC - 4-Chloroanisole-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 4. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 7. 1-CHLORO-4-METHOXYBENZENE | CAS 623-12-1 [matrix-fine-chemicals.com]
